molecular formula C11H9BrN2 B8577513 2-(3-(Bromomethyl)phenyl)pyrimidine

2-(3-(Bromomethyl)phenyl)pyrimidine

Cat. No.: B8577513
M. Wt: 249.11 g/mol
InChI Key: OSWJKSIFLXCVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Bromomethyl)phenyl)pyrimidine is a brominated aromatic compound featuring a pyrimidine ring linked to a bromomethyl-substituted phenyl group. Pyrimidine-based bromomethyl compounds are critical intermediates in medicinal chemistry, particularly for synthesizing kinase inhibitors, antiviral agents, and boron-containing therapeutics (e.g., via Suzuki-Miyaura coupling) . The bromomethyl group (-CH2Br) enhances reactivity for nucleophilic substitution, enabling functionalization at the benzylic position .

Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

2-[3-(bromomethyl)phenyl]pyrimidine

InChI

InChI=1S/C11H9BrN2/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1-7H,8H2

InChI Key

OSWJKSIFLXCVRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CC=N2)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-(3-(Bromomethyl)phenyl)pyrimidine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
This compound C11H10BrN2 253.12 (calculated) Not reported Pyrimidine core; bromomethyl at meta-position; high reactivity for coupling Hypothetical
2-[3-(Bromomethyl)phenyl]thiophene C11H9BrS 253.16 57 Thiophene ring instead of pyrimidine; lower polarity
1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate C9H8BrN3·HBr 318.99 >280 (dec.) Triazole core; bromomethyl at para-position; hygroscopic due to hydrate form
5-(Bromomethyl)-3-phenylisoxazole C10H8BrNO 238.08 82.5–85 Isoxazole ring; bromomethyl at position 5; lower thermal stability
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methylpyrazol-3-one C11H8Br2ClN2O 381.46 (M+H) Not reported Dual bromine substitution; pyrazolone core; used in pesticidal applications

Key Observations:

Core Heterocycle Differences :

  • Pyrimidine derivatives (e.g., This compound ) exhibit higher polarity and hydrogen-bonding capacity compared to thiophene or isoxazole analogs due to nitrogen atoms in the ring .
  • Triazole derivatives (e.g., 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole) display enhanced thermal stability (dec. >280°C), likely due to strong intermolecular hydrogen bonding from the hydrobromide hydrate .

Substituent Position Effects :

  • Bromomethyl at the meta position (as in the target compound) may reduce steric hindrance during coupling reactions compared to para -substituted analogs (e.g., 4-(3-Bromophenyl)pyrimidin-2-amine, similarity score 0.94 ).

Reactivity and Applications :

  • Pyrimidine bromomethyl compounds are preferred in drug discovery for their ability to undergo cross-coupling (e.g., with boronic acids) to generate biaryl structures .
  • In contrast, bromomethylpyrazolones (e.g., Example 5.23 ) are optimized for agrochemical applications, leveraging dual bromine substitution for enhanced electrophilicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.